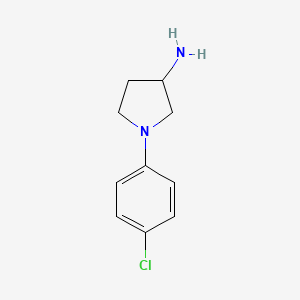

1-(4-Chlorophenyl)pyrrolidin-3-amine

Description

1-(4-Chlorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 4-chlorophenyl substituent attached to the pyrrolidine ring. The compound’s structure combines a five-membered saturated nitrogen-containing ring (pyrrolidine) with a chlorinated aromatic group, which confers unique electronic and steric properties.

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGSZUOAZKLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Closure Reaction

- Starting materials: Typically, a compound containing a protected hydroxy or leaving group (e.g., mesylate, tosylate) at the 3-position and a 4-chlorophenyl-substituted amine or amine precursor.

- Reaction: Intramolecular nucleophilic substitution or cyclization under controlled conditions leads to the formation of a pyrrolidine ring.

- Conditions: Solvents like toluene or tetrahydrofuran (THF) under reflux or inert atmosphere are commonly used.

Reduction Step

- Reducing agents: Sodium borohydride, potassium borohydride, or boron trifluoride-ether complexes are preferred for safety and selectivity over more reactive hydrides like lithium aluminum hydride.

- Procedure: The intermediate is treated with the reducing agent in THF under inert gas, often with controlled temperature (e.g., -10 to 50 °C) to avoid side reactions.

- Outcome: The reduction converts the intermediate to the corresponding 3-amino-pyrrolidine derivative.

This sequence improves yield and purity by avoiding harsh reagents and facilitating crystallization of intermediates, as demonstrated in the synthesis of 1-methyl-3-pyrrolidinol, a structurally related compound.

Amination of Pyrrolidine Derivatives

Another method involves the direct amination of pyrrolidine derivatives or functionalized precursors.

- Process: Reacting a protected hydroxy-substituted pyrrolidine derivative with 4-chlorophenylamine or its derivatives under conditions promoting nucleophilic substitution.

- Protecting groups: Hydroxy groups are often protected as sulfonates (e.g., mesylate, tosylate) to facilitate substitution.

- Resolution: Racemic mixtures can be resolved into optically active forms if required for pharmaceutical applications.

This method is advantageous for producing optically active this compound, important for biological activity.

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring Closure + Reduction | Cyclization of substituted precursors; reduction of intermediate | Toluene/THF, sodium borohydride, inert gas, 0 to 50 °C | High purity, safer reagents, scalable | Requires intermediate purification |

| Direct Amination | Nucleophilic substitution on protected hydroxy pyrrolidine | Protected hydroxy group (mesylate/tosylate), 4-chlorophenylamine | Enables optical resolution, straightforward | May require racemate resolution |

| Multicomponent Reaction (MCR) | One-pot assembly of pyrrolidine framework | Aldehydes, amines, isocyanides, mild acid/base catalysis | Mild conditions, broad substrate scope | Less reported for target compound |

Research Findings and Notes

- The use of boron-based reducing agents (e.g., boron trifluoride-ether complexes) enhances safety and process stability compared to traditional hydrides.

- The crystallization of intermediates such as 3-hydroxy-pyrrolidine derivatives facilitates purification and improves final product yield.

- Protecting groups on hydroxy functionalities are critical for selective amination and ring closure steps, influencing reaction efficiency and stereochemical outcomes.

- Multicomponent reactions offer a versatile synthetic platform for complex pyrrolidine derivatives but require further adaptation for this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the pyrrolidine ring or the chlorophenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Protein Kinase B Inhibition

- 1-(4-Chlorophenyl)pyrrolidin-3-amine has been identified as a potential inhibitor of Protein Kinase B (PKB), which plays a crucial role in various cellular processes including metabolism, cell proliferation, and survival. Inhibitors of PKB are being explored for their therapeutic potential in treating cancers such as hepatocellular carcinoma and pancreatic cancer .

- Neurological Disorders

- Synthesis of Other Compounds

Case Studies

- Inhibition of Cancer Cell Growth

- Neuropharmacological Effects

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the chlorophenyl group contribute to its binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine

- Structure : Differs by a benzyl linker between the pyrrolidine and 4-chlorophenyl group.

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

- Structure : Stereospecific (S)-configured pyrrolidine with a 4-chlorobenzyl substituent.

- Properties : The stereochemistry may enhance enantioselective interactions with biological targets. The hydrochloride salt improves solubility for in vitro testing.

- Applications : Used in preclinical studies, though detailed activity data are unavailable .

Pyrrolidine Derivatives with Heterocyclic Modifications

1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

- Structure : Pyridine ring substituted with Cl and CF₃ groups.

- Properties : The electron-withdrawing CF₃ group enhances metabolic stability and may influence kinase inhibition.

- Applications: No direct activity data, but pyridine-containing analogues are common in kinase inhibitor design .

Piperidine-Based Analogues

1-(4-Chloropyrimidin-2-yl)piperidin-3-amine

- Structure : Piperidine core with a chloropyrimidinyl group.

- Properties: The six-membered piperidine ring offers conformational flexibility compared to pyrrolidine.

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine

- Structure : Chloropyridine carbonyl-linked to piperidine.

- Applications : Listed as a chemical intermediate in drug synthesis .

Halogen-Substituted Chalcones with Cytotoxic Activity

Key Insight : The 4-chlorophenyl group alone (Compound 1) shows minimal cytotoxicity, but additional substituents (e.g., bromine, isopropyl) enhance activity, suggesting synergistic effects between halogens and bulky groups .

Stereochemical and Functional Group Variations

(3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

[1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine

- Structure : Dimethylamine substituent on pyrrolidine.

- Properties : The tertiary amine increases basicity, affecting solubility and receptor interactions.

- Applications : Investigated as a serotonin receptor modulator .

Key Research Findings and Trends

Structural Flexibility vs. Activity : Pyrrolidine derivatives with direct 4-chlorophenyl attachment (e.g., 1-(4-Chlorophenyl)pyrrolidin-3-amine) likely exhibit different target affinities compared to benzyl-linked analogues due to reduced steric hindrance .

Halogen Impact : Chlorine and bromine substituents enhance cytotoxicity in chalcones, but their effects in pyrrolidine-based compounds require further study .

Stereochemistry : Enantiomerically pure analogues (e.g., S-configuration in ) may offer improved therapeutic indices .

Biological Activity

1-(4-Chlorophenyl)pyrrolidin-3-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a pyrrolidine ring and a chlorophenyl substituent. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : Approximately 196.68 g/mol

- Functional Groups : Contains a primary amine group and a chlorinated aromatic ring.

The presence of the pyrrolidine ring and the amine group enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of drug development:

Antitubercular Activity

The compound has been studied as an intermediate in developing pharmaceutical agents targeting infectious diseases, particularly tuberculosis. Its derivatives have shown promising antitubercular activity, suggesting potential applications in treating resistant strains of tuberculosis.

Cannabinoid Receptor Modulation

This compound has been identified as an allosteric modulator of cannabinoid receptors. This property allows it to influence receptor activity without directly activating them, which could lead to novel therapeutic approaches for conditions related to the endocannabinoid system .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics and potential activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)pyrrolidin-3-amine | Contains a methyl group instead of chlorine | Potentially different biological activity profile |

| 1-(Phenyl)pyrrolidin-3-amine | Lacks halogen substitution | May exhibit different reactivity and stability |

| N-(4-Chlorophenyl)-N-methylpyrrolidin-3-amine | Methylated nitrogen substituent | Altered pharmacokinetics due to methyl group |

| 1-(3-Chlorophenyl)pyrrolidin-3-amine | Chlorine at the meta position | Different receptor interactions compared to para |

This table illustrates how slight modifications can lead to significant differences in biological activity and chemical behavior.

Study on Antiseizure Activity

In a recent study, derivatives of pyrrolidine compounds were evaluated for antiseizure activity. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited higher potency against seizures. This suggests that further exploration of this compound derivatives could yield effective antiseizure medications .

Antimicrobial Properties

Research has also explored the antibacterial and antifungal properties of pyrrolidine derivatives. Compounds similar to this compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating that halogen substituents significantly influence bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)pyrrolidin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-chlorophenyl groups with pyrrolidin-3-amine precursors under alkaline conditions (e.g., NaOH in dichloromethane) can yield the target compound . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) significantly affect yield. Statistical Design of Experiments (DoE) can optimize these variables, as seen in analogous amine syntheses . Purity is often enhanced via recrystallization or column chromatography, with HPLC validation ≥98% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the amine and chlorophenyl moieties (e.g., δ 2.8–3.5 ppm for pyrrolidine protons) . High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy (±0.001 Da). Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated for related chlorophenyl amines (R-factor ≤ 0.05) . Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. How can researchers mitigate hazards when handling this compound in the laboratory?

- Methodological Answer : Safety protocols include:

- Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact (H313) .

- Storing the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Neutralizing waste with dilute acetic acid before disposal (P501) .

- Emergency procedures for spills (e.g., absorb with vermiculite, avoid water to prevent dispersion) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer : A 2³ factorial design evaluates three key factors: temperature (25–60°C), catalyst loading (0.1–1.0 mol%), and reaction time (6–24 hrs). Response Surface Methodology (RSM) identifies optimal conditions, reducing experimental runs by 50% compared to one-variable-at-a-time (OVAT) approaches . For example, a Central Composite Design (CCD) model resolved a 15% yield increase in similar amine syntheses by adjusting solvent polarity (e.g., switching from DMF to THF) .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model protonation states and solvation effects. For instance, the amine group’s pKa (~9.5) dictates reactivity in aqueous vs. organic media . Molecular dynamics (MD) simulations assess conformational stability in polar solvents (e.g., water vs. ethanol), revealing preferential solvation of the chlorophenyl ring . These methods align with ICReDD’s quantum chemical workflows for reaction prediction .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. Strategies include:

- Variable-temperature NMR to probe dynamic processes (e.g., ring puckering in pyrrolidine) .

- Comparing experimental XRD bond lengths/angles with DFT-optimized geometries (mean deviation <0.02 Å) .

- Solid-state NMR (ssNMR) to cross-validate crystallographic data .

Q. What role does the chlorophenyl substituent play in the compound’s intermolecular interactions, and how can this be leveraged in crystal engineering?

- Methodological Answer : The 4-chlorophenyl group engages in halogen bonding (C-Cl···π, ~3.3 Å) and van der Waals interactions, influencing crystal packing . Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% Cl···H contacts in analogous structures) . Co-crystallization with carboxylic acids (e.g., fumaric acid) enhances stability via hydrogen bonding (N-H···O, ~2.8 Å) .

Data Analysis and Theoretical Frameworks

Q. How can researchers apply inferential statistics to validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Use t-tests or ANOVA to compare yields across batches (n ≥ 3). For example, a 95% confidence interval (CI) with <5% relative standard deviation (RSD) confirms reproducibility . Bayesian analysis quantifies uncertainty in reaction parameter optimization .

Q. What theoretical frameworks guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) models correlate substituent effects (e.g., electron-withdrawing Cl) with target binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with biological receptors (e.g., ΔG ≤ −8 kcal/mol for kinase inhibition) . Hammett constants (σ ≈ 0.23 for 4-Cl) rationalize electronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.